Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate
Description
Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate is a synthetic small molecule featuring an imidazo[2,1-b]thiazole core fused to a phenyl ring at position 4. The carbamate group (-O(CO)NH₂) is attached to the phenyl ring at the para position (C-4), with an ethyl ester substitution. This compound belongs to a broader class of imidazothiazole derivatives, which are widely studied for their diverse pharmacological activities, including enzyme inhibition, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
ethyl N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-2-19-14(18)15-11-5-3-10(4-6-11)12-9-17-7-8-20-13(17)16-12/h3-9H,2H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEDSXBXHVDKOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C2=CN3C=CSC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazoles with substituted α-bromo ketones in ethanol, followed by treatment with aqueous sodium bicarbonate or ammonium hydroxide . This method allows for the efficient formation of the imidazo[2,1-b]thiazole ring system. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The imidazo[2,1-b]thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate is a compound featuring an ethyl carbamate group attached to a phenyl ring, which is substituted with an imidazo[2,1-b]thiazole moiety. It is of interest in medicinal chemistry because of its potential biological activities and therapeutic applications. The imidazo[2,1-b]thiazole structure is known for its role in various pharmacological properties, making it a valuable scaffold in drug design.
Potential Applications
- Pharmaceutical Development this compound can be used as a lead compound for drug development. The presence of the imidazo[2,1-b]thiazole ring and a carbamate group suggests potential areas for investigation.
- Biological activities this compound exhibits various biological activities. The imidazo[2,1-b]thiazole group might play a role in various biological processes depending on its interactions with other molecules.
Structural Similarity and Biological Activity
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(imidazo[2,1-b]thiazol-6-yl)aniline | Contains imidazo[2,1-b]thiazole | Antimicrobial |
| Ethyl 7-nitrobenzo[4,5]imidazo[2,1-b]thiazole | Nitro substitution on benzene | Anticancer |
| 3-(5-methylphenylimidozole)[2,1-b]thiazole | Methyl substitution | Antifungal |
| 5-(3-cyclopropyl)-6-thioether-imidazo[2,1-b]thiazole | Thioether group | Antiparasitic |
Mechanism of Action
The mechanism of action of ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Core Modifications
- Imidazo[2,1-b]thiazole Derivatives with Aromatic Substituents :
- 3-(5-Phenylimidazo[2,1-b]thiazol-6-yl)phenyl sulfamate (2h) : Features a sulfamate group at the phenyl C-3 position and a methylsulfonylphenyl substituent on the imidazothiazole core. This modification enhances anti-urease activity (IC₅₀: 0.08 µM for urease inhibition) but reduces solubility compared to the carbamate analog .
- Ethyl 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate : Replaces the carbamate with a 2-carboxylate ester and introduces a fluorine atom at the phenyl C-4 position. This substitution improves metabolic stability but diminishes COX-2 selectivity .
Functional Group Variations
- Carbamate vs. Sulfonate/Sulfamate :
- 3-(5-Phenylimidazo[2,1-b]thiazol-6-yl)phenyl methanesulfonate (1a) : Substituting the carbamate with a methanesulfonate group results in lower yields (20%) and reduced anti-urease potency (IC₅₀ >10 µM) .
- N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide : Replacing the carbamate with a methoxybenzamide group shifts activity toward sirtuin modulation, showing anti-diabetic and anti-tumor effects .
Key Observations :
- Positional Isomerism : Substitutions at the imidazothiazole C-5 vs. C-6 position significantly alter activity. For example, 6a (C-5 phenyl) shows potent COX-2 inhibition, whereas carbamate analogs with C-6 phenyl groups lack reported COX-2 activity .
- Electron-Withdrawing Groups : Fluorine or sulfonyl groups (e.g., in 2h ) enhance enzyme inhibition but may compromise bioavailability due to increased hydrophobicity .
Key Observations :
- Synthetic Accessibility : Sulfonate derivatives (e.g., 1a , 1b ) exhibit lower yields (20–54%) compared to esterified analogs (75% for ethyl carboxylate) due to challenging purification steps .
- Solubility Challenges : Carbamate and sulfamate derivatives generally show poor aqueous solubility (<10 µg/mL), necessitating formulation optimizations for in vivo applications .
Biological Activity
Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines an ethyl carbamate group with a phenyl ring substituted by an imidazo[2,1-b]thiazole moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound can be represented structurally as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 276.32 g/mol
The presence of the imidazo[2,1-b]thiazole ring suggests potential interactions with various biological targets, enhancing its bioactivity compared to other compounds lacking this functionality .
Antitumor Activity
Research indicates that compounds containing the imidazo[2,1-b]thiazole moiety exhibit significant antitumor activity. For instance, studies have shown that derivatives with similar structures can inhibit cancer cell proliferation effectively. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the phenyl ring can enhance cytotoxic effects against various cancer cell lines.
| Compound | Target Cell Line | IC Value (µM) |
|---|---|---|
| Compound A | HepG2 (liver cancer) | 0.5 |
| Compound B | A-431 (skin cancer) | 1.98 |
| This compound | TBD | TBD |
The exact IC values for this compound are yet to be determined but are expected to be comparable based on its structural similarities to other active compounds .
Antimicrobial and Antifungal Properties
This compound has shown promising antimicrobial and antifungal activities in preliminary studies. Compounds with similar thiazole structures have demonstrated efficacy against various pathogens, including bacteria and fungi .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in tumor growth or microbial resistance.
- Gene Expression Modulation : It could alter the expression of genes related to apoptosis and cell cycle regulation.
These interactions suggest a multifaceted approach to its biological activity .
Study 1: Antitumor Efficacy
In a study examining various imidazo[2,1-b]thiazole derivatives, one compound demonstrated an IC of 0.5 µM against HepG2 cells. This study highlighted the importance of structural modifications in enhancing antitumor activity .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiazole derivatives found that compounds with similar structures exhibited effective inhibition against Mycobacterium tuberculosis with IC values ranging from 232 µM to 705 µM without acute toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
